Noricaritin

説明

Noricaritin is not explicitly detailed in the provided papers. However, the papers do discuss various natural products and synthetic methods related to the biosynthesis and chemical synthesis of complex organic molecules, which may be structurally or functionally related to this compound. For instance, the database Norine focuses on nonribosomal peptides (NRPs) that have significant biological activities and pharmacological properties, which could be similar to the properties of this compound .

Synthesis Analysis

The synthesis of complex natural products such as norzoanthamine , nortopsentin D , and nortriostin A involves multi-step processes that achieve the construction of these molecules with high stereocontrol and efficiency. For example, the total synthesis of norzoanthamine was accomplished in 41 steps with an overall yield of 3.5%, which is significant given the complexity of the molecule . These synthetic strategies could potentially be applied to the synthesis of this compound if its structure is similarly complex.

Molecular Structure Analysis

The molecular structures of natural products like norzoanthamine , (+)-nortrachelogenin , and nortopsentin D are characterized by complex stereochemistry and functional group arrangements. The structure of (+)-nortrachelogenin, for example, was established using spectroscopic evidence . Such detailed structural analysis is crucial for understanding the biological activity of these compounds and could be relevant for analyzing the structure of this compound.

Chemical Reactions Analysis

The papers describe various chemical reactions used in the synthesis of natural product analogs and derivatives. For instance, the synthesis of nortopsentin D involves a pivotal condensation and subsequent cyclization via a pinacol-like rearrangement . Similarly, the synthesis of nortriostin A involves the formation of a cyclic octadepsipeptide . These reactions are indicative of the complex chemistry involved in the synthesis of natural products and could be relevant to the chemical reactions that this compound might undergo.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly discussed, the papers provide insights into the properties of related compounds. For example, the synthesis of norwogonin, isoscutellarein, and herbacetin involves the generation of specific hydroxyl groups, which are important for the biological activity of flavonoids . The properties of these compounds, such as solubility, stability, and reactivity, are influenced by their functional groups and molecular structure, which would also be true for this compound.

科学的研究の応用

Anticancer Activities

Noricaritin, a derivative of traditional Chinese medicine, has shown promise in anticancer research. It is a demethylated derivative of cantharidin and exhibits potential multi-target anticancer activities. Research has focused on its physiological, chemical, pharmacokinetic characteristics, and clinical applications in the field of oncology. The emphasis is on understanding its mechanisms for potential therapeutic use against human malignant tumors (Pan, Cao, & Fan, 2020).

Inflammatory Gene Regulation

Desmethylanhydroicaritin, a compound related to this compound, has been studied for its impact on inflammatory gene expression. This research found that the compound could suppress the expression of NF-kappaB-responsive genes, providing insights into potential applications in treating inflammatory diseases (Kim et al., 2009).

Biomedical Material Development

This compound has also been explored in the development of biomedical materials. A study on micro-porous composite scaffolds incorporating this compound showed its potential in bone growth stimulation. These scaffolds, designed for reconstructing complex bony defects, demonstrated promising properties for tissue ingrowth and nutrient diffusion (Geven et al., 2017).

Blood-Brain Barrier Protection

Research into the protection of the blood-brain barrier post-subarachnoid hemorrhage has also involved this compound. Norrin, a derivative of this compound, was found to protect blood-brain barrier integrity and improve neurological outcomes, mediated by the Frizzled-4 receptor activation (Chen et al., 2015).

Cognitive and Behavioral Effects

The cognitive and behavioral effects of this compound and its derivatives have been a subject of study. For example, the impact of total phenolic content and Sideritis extract, which may contain this compound compounds, on cognitive performance and neurotransmitter changes in mice has been explored, revealing potential anxiolytic and antidepressant effects (Kokras et al., 2020).

Environmental and Ecological Impact

Studies on norfloxacin, a compound similar to this compound, have focused on its environmental impact and degradation pathways. Research into its degradation in aqueous solutions and the resulting biological toxicity has significant implications for environmental health and safety (Chen & Wang, 2020).

作用機序

Target of Action

Noricaritin is a natural sugar residue that has been reported to have therapeutic effects for autoimmune diseases, bone growth, and the prevention of heat-shock protein denaturation . It has been shown that this compound possesses flavonoid properties and acts as a nutrient . This compound also binds to extracellular matrix proteins and causes cell proliferation in lung tissue .

Mode of Action

This compound interacts with its targets, primarily extracellular matrix proteins, leading to cell proliferation in lung tissue . It also inhibits the production of proinflammatory cytokines and chemokines in human lung epithelial cells . This suggests that this compound may have anti-inflammatory properties, which could be beneficial in the treatment of diseases characterized by inflammation.

Biochemical Pathways

It is known that this compound has flavonoid properties . Flavonoids are known to influence various biochemical pathways, including those involved in inflammation and cell proliferation. Therefore, it is plausible that this compound may affect these pathways, leading to its observed effects on cell proliferation and inflammation.

Result of Action

The molecular and cellular effects of this compound’s action include binding to extracellular matrix proteins, causing cell proliferation in lung tissue, and inhibiting the production of proinflammatory cytokines and chemokines in human lung epithelial cells . These effects suggest that this compound may have potential therapeutic applications in the treatment of autoimmune diseases, bone growth, and certain lung diseases .

Safety and Hazards

特性

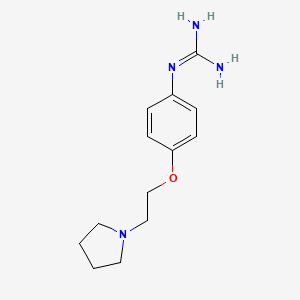

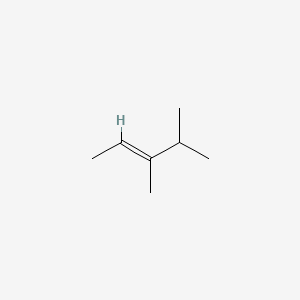

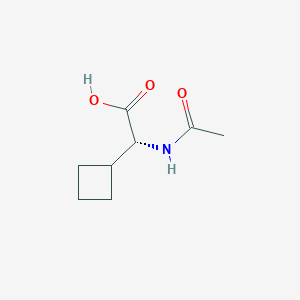

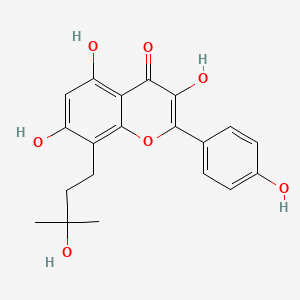

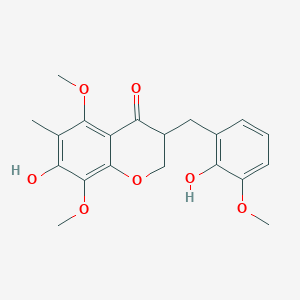

IUPAC Name |

3,5,7-trihydroxy-8-(3-hydroxy-3-methylbutyl)-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O7/c1-20(2,26)8-7-12-13(22)9-14(23)15-16(24)17(25)18(27-19(12)15)10-3-5-11(21)6-4-10/h3-6,9,21-23,25-26H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGVBHDTGZUEJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanone, 1-[9-ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]-, 1-(O-acetyloxime)](/img/structure/B3029016.png)